molecular formula C9H13N3O2 B2458686 4-[(3-Methylpyrazin-2-yl)oxy]oxolan-3-amine CAS No. 2201691-12-3

4-[(3-Methylpyrazin-2-yl)oxy]oxolan-3-amine

Cat. No.: B2458686
CAS No.: 2201691-12-3
M. Wt: 195.222
InChI Key: GUCLCOSMWKJYPZ-UHFFFAOYSA-N
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Description

4-[(3-Methylpyrazin-2-yl)oxy]oxolan-3-amine is a versatile chemical compound with a complex structure. It is used in various scientific research fields, including drug discovery and materials science. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable for both academic and industrial applications.

Properties

IUPAC Name

4-(3-methylpyrazin-2-yl)oxyoxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6-9(12-3-2-11-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCLCOSMWKJYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2COCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3-Methylpyrazin-2-yl)oxy]oxolan-3-amine typically involves the reaction of 3-methylpyrazine with oxirane derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

4-[(3-Methylpyrazin-2-yl)oxy]oxolan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[(3-Methylpyrazin-2-yl)oxy]oxolan-3-amine is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: The compound is used in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[(3-Methylpyrazin-2-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-[(3-Methylpyrazin-2-yl)oxy]oxolan-3-amine can be compared with other similar compounds, such as:

    3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: This compound is used as an HPK1 inhibitor and has applications in cancer treatment.

    4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid: This compound is used in early discovery research and has a different structural framework.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research.

Biological Activity

4-[(3-Methylpyrazin-2-yl)oxy]oxolan-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the structural characteristics, synthesis, biological activities, and potential therapeutic applications of this compound, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a unique oxolane (tetrahydrofuran) ring substituted with a 3-methylpyrazinyl ether group. This structural configuration is significant for its interaction with biological targets.

Molecular Formula : C10_{10}H12_{12}N4_{4}O

Key Structural Features :

  • Oxolane Ring : Provides flexibility and potential for various interactions.
  • Pyrazine Moiety : Imparts electronic properties that may enhance biological activity.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes:

  • Preparation of the Oxolane Derivative : Using tetrahydrofuran as a precursor.
  • Nucleophilic Attack : The 3-methylpyrazine derivative is reacted under basic conditions to form the desired compound.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study indicated that derivatives with similar structures demonstrated in vitro antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains .

Activity TypeTested OrganismsResult
AntibacterialE. coli, S. aureusEffective inhibition at low concentrations
AntifungalC. albicansModerate activity observed

Anticancer Potential

The compound's ability to modulate pathways involved in cancer progression has been explored. In particular, it has been investigated for its effects on renal cell carcinoma (RCC). A notable study demonstrated that treatment with related compounds led to reduced expression of hypoxia-inducible factor (HIF)-2α and its target genes in xenograft models of RCC .

Case Study :
In a xenograft model using 786-O cells, administration of the compound resulted in:

  • Tumor Size Reduction : Significant decrease in tumor volume compared to control groups.
  • Gene Expression Modulation : Downregulation of HIF-regulated genes such as VEGFA and Cyclin D1 .

While the precise mechanism of action for this compound remains under investigation, it is believed to involve:

  • Inhibition of HIF Pathways : By reducing HIF levels, the compound may interfere with tumor angiogenesis.
  • Antioxidant Properties : Similar compounds have shown potential in protecting against oxidative stress, which is crucial in cancer therapy .

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